3,4,5-Triethoxybenzoylacetonitrile

Lipophilicity LogP Drug Design

3,4,5-Triethoxybenzoylacetonitrile is a β‑keto nitrile (3‑oxo‑3‑(3,4,5‑triethoxyphenyl)propanenitrile, C₁₅H₁₉NO₄) that belongs to the benzoylacetonitrile class of synthetic intermediates. The presence of three ethoxy groups on the phenyl ring distinguishes it from the more common trimethoxy homolog and confers elevated computed lipophilicity (LogP 2.98) , making it a strategically valuable building block in medicinal chemistry and materials science where higher membrane permeability or altered solid‑state packing is required.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 267880-91-1
Cat. No. B1323268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Triethoxybenzoylacetonitrile
CAS267880-91-1
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)CC#N
InChIInChI=1S/C15H19NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10H,4-7H2,1-3H3
InChIKeyUUEPGPLDFRLKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Triethoxybenzoylacetonitrile (CAS 267880-91-1): A High-LogP β‑Keto Nitrile Building Block for Heterocycle Synthesis and Biomedical Probe Design


3,4,5-Triethoxybenzoylacetonitrile is a β‑keto nitrile (3‑oxo‑3‑(3,4,5‑triethoxyphenyl)propanenitrile, C₁₅H₁₉NO₄) that belongs to the benzoylacetonitrile class of synthetic intermediates . The presence of three ethoxy groups on the phenyl ring distinguishes it from the more common trimethoxy homolog and confers elevated computed lipophilicity (LogP 2.98) , making it a strategically valuable building block in medicinal chemistry and materials science where higher membrane permeability or altered solid‑state packing is required.

Why 3,4,5-Triethoxybenzoylacetonitrile Cannot Be Replaced by Its Trimethoxy Homolog: Physicochemical and Structural Differentiation Relevant for Procurement


The 3,4,5‑triethoxy substitution pattern cannot be interchanged with the 3,4,5‑trimethoxy analog without altering critical physicochemical and structural properties that govern downstream synthesis and application. The ethoxy congener exhibits a 1.17 log‑unit higher computed LogP, a 33.7 °C higher boiling point, and significantly different crystal‑packing parameters compared with the methoxy analog [1]. These differences directly affect purification strategy, solubility in organic media, solid‑state stability, and the pharmacokinetic profile of derived molecules, making generic substitution chemically and functionally invalid.

Quantitative Differentiation of 3,4,5-Triethoxybenzoylacetonitrile Against the Trimethoxy Analog: What the Data Show for Informed Scientific Selection


1.17 Log‑Unit Increase in Computed LogP over the Trimethoxy Analog Confers Enhanced Lipophilicity

3,4,5‑Triethoxybenzoylacetonitrile has a computed LogP of 2.98, compared with 1.81 for 3,4,5‑trimethoxybenzoylacetonitrile, representing a ΔLogP of +1.17 . This elevation is consistent with the larger hydrocarbon chain of the ethoxy groups and is expected to translate into superior passive membrane permeability in biological systems.

Lipophilicity LogP Drug Design

33.7 °C Higher Boiling Point Enables Distillation‑Based Purification Under Milder Relative Conditions

The boiling point of 3,4,5‑triethoxybenzoylacetonitrile is 430.8 °C at 760 mmHg, while that of the trimethoxy analog is 397.1 °C, yielding a difference of 33.7 °C . This substantial gap indicates that the triethoxy compound remains in the liquid phase over a wider temperature window, offering greater thermal latitude during high‑temperature reactions or vacuum distillation processes.

Boiling Point Thermal Stability Purification

Crystal‑Structure Evidence Confirms Distinct Solid‑State Packing Driven by ethoxy vs. methoxy Substitution

Single‑crystal X‑ray diffractometry of 3‑(3′,4′,5′‑triethoxybenzoyl)‑2‑(4′‑methoxyphenyl)‑6‑methoxybenzo[b]thiophene (II) versus its trimethoxy counterpart (I) reveals markedly different unit‑cell parameters: for I, a=6.842(1) Å, b=12.602(2) Å, c=13.815(2) Å, α=94.80(1)°, β=98.27(2)°, γ=100.59(2)°; for II, a=10.600(1) Å, b=11.415(2) Å, c=12.137(2) Å, α=94.57(1)°, β=101.18(1)°, γ=110.45(1)° [1]. The differing orientation of the alkoxy groups drives distinct molecular packing, despite identical space group (P‾1) [1].

Crystallography Solid‑State Packing Structure‑Property Relationship

Lower Density (1.098 vs. 1.159 g/cm³) May Facilitate Solubilization in Low‑Density Solvent Systems

The density of 3,4,5‑triethoxybenzoylacetonitrile is 1.098 g/cm³, compared with 1.159 g/cm³ for the trimethoxy analog, a reduction of 5.3% . Although moderate, this density difference can influence solvent miscibility and phase behavior in biphasic reaction systems.

Density Solubility Formulation

Identical Polar Surface Area (68.55 Ų) Despite Higher LogP Preserves Hydrogen‑Bonding Capabilities for Target Engagement

Both 3,4,5‑triethoxy‑ and 3,4,5‑trimethoxy‑benzoylacetonitrile share an identical computed polar surface area (PSA) of 68.55 Ų . This constancy indicates that the additional methylene groups in the ethoxy side chains contribute to lipophilicity without expanding the polar surface, a favorable characteristic for maintaining hydrogen‑bonding interactions with biological targets while improving permeability.

Polar Surface Area Blood‑Brain Barrier Hydrogen Bonding

Triethoxybenzoyl‑Containing Isoxazole Carbonitriles Demonstrated Biological Activity in Receptor‑Binding Screens

A derivative constructed from the 3,4,5‑triethoxybenzoyl building block – 5‑amino‑3‑(3,4,5‑triethoxyphenyl)isoxazole‑4‑carbonitrile (CID 6618836, BDBM43515) – was screened against N‑formyl peptide receptor 2 and exhibited an IC₅₀ > 55.7 µM (Ki data also reported) [1]. While the potency is modest, the result demonstrates that the triethoxy‑substituted scaffold is amenable to further optimization and can engage G‑protein‑coupled receptor targets, justifying its procurement for focused library synthesis.

Isoxazole Receptor Binding Medicinal Chemistry

Optimal Application Scenarios for 3,4,5-Triethoxybenzoylacetonitrile Informed by Quantitative Differentiation Data


CNS Drug Discovery and Lead Optimization Requiring High Lipophilicity

With a computed LogP 1.17 units higher than the trimethoxy analog and an identical polar surface area (68.55 Ų), 3,4,5‑triethoxybenzoylacetonitrile is the optimal building block for projects needing enhanced passive membrane permeability without sacrificing hydrogen‑bonding capacity . This combination is particularly valuable for constructing blood‑brain barrier‑penetrant small‑molecule probes targeting neurological indications.

High‑Temperature Synthetic Routes and Distillation‑Based Purification

The boiling point of 430.8 °C (33.7 °C above the trimethoxy analog) allows 3,4,5‑triethoxybenzoylacetonitrile to withstand more aggressive thermal conditions in flow chemistry, microwave‑assisted synthesis, or vacuum distillation, reducing premature vaporization losses and enabling cleaner product isolation .

Crystallography and Solid‑State Formulation Studies

Direct single‑crystal X‑ray comparison reveals that the triethoxy‑ versus trimethoxy‑substitution pattern produces markedly different unit‑cell parameters and molecular packing . Crystallographers seeking distinct packing motifs or formulation scientists evaluating polymorphic behavior should select the triethoxy variant specifically for these solid‑state property differences.

Synthesis of Focused Heterocycle Libraries for GPCR Screening

The successful derivation of 5‑amino‑3‑(3,4,5‑triethoxyphenyl)isoxazole‑4‑carbonitrile, which showed binding to N‑formyl peptide receptor 2 (IC₅₀ > 55.7 µM), validates the compound as an entry point for generating isoxazole‑ and other heterocycle‑based screening libraries aimed at GPCR targets . Researchers building diversity‑oriented synthesis collections should prioritize the triethoxy building block for this established biological precedent.

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